molecular formula C8H5N5S B14517385 Tetrazolo[1,5-a]quinazoline-5(1H)-thione CAS No. 62645-41-4

Tetrazolo[1,5-a]quinazoline-5(1H)-thione

Cat. No.: B14517385
CAS No.: 62645-41-4
M. Wt: 203.23 g/mol
InChI Key: RNHOIXWPHLKGNQ-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinazoline-5(1H)-thione (CAS 62645-41-4) is a synthetically versatile heterocyclic compound that serves as a key precursor for the development of novel bioactive agents. Its fused structure combines a polynitrogen tetrazole ring, known for its electron-rich planar characteristics and utility as a bioisostere for carboxylic acids, with a medicinally important quinazoline scaffold . This compound is primarily valued for its role in antimicrobial and anticancer research. The potassium salt of tetrazolo[1,5-c]quinazoline-5-thione can be readily modified through S-alkylation with various halogen derivatives to produce a library of compounds with diverse biological activities . Research has demonstrated that S-derivatives of this core structure exhibit significant antibacterial and antifungal properties against a panel of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans . Furthermore, select derivatives have shown promising and potent antitumor activity in vitro. Specific compounds have demonstrated lethal effects against human acute lymphoblastic leukemia (CCRF-CEM) cells, while others exhibit moderate growth inhibition against other leukemia cell lines (MOLT-4, HL60-TB) and a CNS cancer cell line (SNB-75) . Docking studies suggest that these synthesized substances may exert their anticancer effects by targeting the ATP binding site of the epidermal growth factor receptor (EGFR), a common mechanism for established quinazoline-derived anticancer drugs . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62645-41-4

Molecular Formula

C8H5N5S

Molecular Weight

203.23 g/mol

IUPAC Name

1H-tetrazolo[1,5-a]quinazoline-5-thione

InChI

InChI=1S/C8H5N5S/c14-7-5-3-1-2-4-6(5)13-8(9-7)10-11-12-13/h1-4H,(H,9,10,12,14)

InChI Key

RNHOIXWPHLKGNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=C3N2NN=N3

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Elucidation of Tetrazolylquinazoline Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While specific, experimentally-derived NMR data for Tetrazolo[1,5-a]quinazoline-5(1H)-thione is not extensively detailed in the available literature, the expected spectral characteristics can be inferred from closely related isomers, such as the tetrazolo[1,5-c]quinazoline (B1654462) system. nih.gov Spectroscopic analysis of these analogs provides a foundational understanding of the chemical shifts and coupling constants anticipated for the quinazoline (B50416) portion of the target molecule.

For the isomeric tetrazolo[1,5-c]quinazoline system, ¹H NMR spectra typically resolve the protons of the fused benzene (B151609) ring in the aromatic region. nih.gov The proton designated as H-10 (adjacent to the fused ring junction) is often observed as a one-proton doublet at approximately 8.34–8.55 ppm. nih.gov The remaining aromatic protons, H-7, H-8, and H-9, appear as a more complex set of signals, with H-7 and H-9 resonating as a two-proton multiplet between 8.06–7.74 ppm, and H-8 appearing as a one-proton triplet in the range of 7.60–7.97 ppm. nih.gov The N-H proton of the thione group in the target compound would be expected to appear as a broad singlet, likely at a downfield chemical shift, though its exact position can be highly dependent on solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atom of the thione group (C=S) is a key diagnostic signal. In related researchgate.netbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]quinazolin-5-thiones, this carbon resonates significantly downfield, around 185 ppm. nih.gov For the tetrazolo[1,5-c]quinazoline isomer, the C-5 carbon has been detected at approximately 149 ppm. nih.gov The remaining carbon signals for the fused aromatic system would appear in the typical aromatic region (approx. 110-150 ppm).

Table 1: Representative ¹H NMR Data for the Isomeric Tetrazolo[1,5-c]quinazoline System
Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-108.34–8.55Doublet
H-7, H-98.06–7.74Multiplet
H-87.60–7.97Triplet
Data derived from studies on tetrazolo[1,5-c]quinazoline derivatives and is intended for comparative purposes. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrometric Analyses

Infrared (IR) spectroscopy is a valuable tool for identifying key functional groups within the this compound molecule. The most characteristic absorption would be for the C=S (thione) stretching vibration. In analogous heterocyclic thiones, such as 2-alkoxy-4H- researchgate.netbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]quinazolin-5-thiones, a weak to moderate absorption band for the C=S group appears in the range of 1249–1268 cm⁻¹. nih.gov Another important feature would be the N-H stretching vibration from the thioamide moiety, which is expected in the region of 3100-3400 cm⁻¹. Furthermore, the potential presence of the azide (B81097) tautomer (see Section 3.6) could be confirmed by a characteristic sharp absorption band around 2100–2145 cm⁻¹, although this may only be detectable under specific conditions, such as in an acidic environment. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. While specific λmax values for this compound are not reported, studies on related tetrazolo[1,5-a]quinoxalines and mesoionic tetrazoles show that these compounds exhibit distinct absorption bands in the UV-Vis region. beilstein-journals.orgbeilstein-journals.org The spectra are sensitive to the molecular environment, and phenomena such as solvatochromism—a shift in the absorption maximum depending on the polarity of the solvent—have been observed in related tetrazole derivatives. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation pathways of a compound, which aids in structural confirmation. For this compound, with the molecular formula C₈H₅N₅S, the calculated monoisotopic molecular weight is 203.03. Therefore, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) would be expected at m/z 203 or 204, respectively.

While a detailed fragmentation pattern for this specific compound is not documented, general fragmentation of related fused heterocyclic systems often involves the loss of small, stable molecules. A plausible fragmentation pathway could involve the extrusion of molecular nitrogen (N₂, 28 Da) from the tetrazole ring, a characteristic fragmentation for many tetrazole-containing compounds. Subsequent fragmentation would likely involve the breakdown of the quinazoline-thione core.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, serving as a crucial check for purity and confirming the empirical formula. The molecular formula for this compound is C₈H₅N₅S. The theoretical elemental composition can be calculated from its molecular weight (203.23 g/mol ). Comparison of these theoretical values with experimentally obtained data allows for the verification of the compound's identity and purity. nih.govresearchgate.net

Table 2: Calculated Elemental Composition of this compound (C₈H₅N₅S)
ElementSymbolAtomic Weight% Composition
CarbonC12.01147.28%
HydrogenH1.0082.48%
NitrogenN14.00734.46%
SulfurS32.0615.78%
These are theoretical values. Experimental values are compared against these to assess compound purity.

X-ray Crystallography for Absolute Stereochemistry and Conformation

A single-crystal X-ray diffraction study provides unambiguous proof of a molecule's structure, including its connectivity, bond lengths, bond angles, and conformation in the solid state. To date, a crystal structure for this compound has not been reported in the surveyed literature. Consequently, definitive experimental data regarding its absolute stereochemistry, solid-state conformation, and intermolecular interactions (such as hydrogen bonding and π-π stacking) are not available.

Studies on other quinazolinone and quinazoline derivatives have utilized X-ray crystallography to establish their three-dimensional structures, revealing details about the planarity of the fused ring system and the spatial arrangement of substituents. nih.govnih.gov Such analysis would be invaluable for confirming the thione tautomer's predominance in the solid state and understanding its crystal packing arrangement.

Tautomeric Equilibrium Studies of Tetrazolylquinazolines

The structure of this compound is subject to two significant tautomeric equilibria that define its chemical character: an azide-tetrazole ring-chain tautomerism and a thione-thiol prototropic tautomerism.

The most prominent equilibrium in this class of compounds is the ring-chain tautomerism between the fused tetrazole ring and an open-chain azide form. beilstein-journals.orgnih.gov Tetrazolo[1,5-a]quinazolines exist in a dynamic equilibrium with their 2-azidoquinazoline tautomers. This intrinsic azide-tetrazole equilibrium is a well-documented phenomenon that can govern the molecule's reactivity. beilstein-journals.org The position of this equilibrium is sensitive to the compound's physical state and environment; for instance, a compound may exist predominantly in the tetrazole form in solution but favor the azide form in the solid state, or vice versa. beilstein-journals.org For the related tetrazolo[1,5-c]quinazoline system, the tetrazole form is generally prevalent, but the azide tautomer can be detected by IR spectroscopy through a characteristic absorption near 2145 cm⁻¹ upon the addition of acid. nih.gov

In addition to the ring-chain tautomerism, the presence of the thioamide group (-NH-C=S) introduces the possibility of thione-thiol tautomerism. The this compound form can exist in equilibrium with its aromatic thiol tautomer, Tetrazolo[1,5-a]quinazolin-5-thiol. In many heterocyclic thione systems, the thione tautomer is generally the more stable form and predominates, especially in polar solvents and in the solid state. researchgate.net This preference is often attributed to factors such as greater polarity and the ability to form stable, self-associated dimers via hydrogen bonding. researchgate.net

Chemical Reactivity and Functionalization of the Tetrazolylquinazoline Nucleus

Regioselective Derivatization Strategies at the Thione Moiety

The thione group at the 5-position serves as a highly reactive handle for regioselective functionalization. Its propensity to exist in a thione-thiol tautomerism allows for facile derivatization, primarily through reactions at the sulfur atom.

The sulfur atom of the thione moiety is a soft nucleophile, making it an ideal site for S-alkylation reactions. The process typically begins with the deprotonation of the thione using a suitable base to form a potassium or sodium salt, which enhances the nucleophilicity of the sulfur. Subsequent reaction with various halogen-containing electrophiles leads to the regioselective formation of S-substituted derivatives. nih.gov This alkylation has been shown to be highly S-regioselective. nih.gov

A variety of alkyl and aryl halides can be employed in this reaction, yielding a range of 5-(alkylsulfanyl)- and 5-(arylsulfanyl)tetrazolo[1,5-a]quinazolines. nih.govrsc.org These sulfanyl (B85325) derivatives, also referred to as thioethers, are stable compounds that serve as crucial intermediates for further synthetic modifications. nih.gov The reaction proceeds smoothly with electrophiles such as alkyl halides, dialkylethylamines, and α-halo ketones. nih.gov

Table 1: Examples of S-Alkylation Reactions of Tetrazolo[1,5-a]quinazoline-5(1H)-thione

Electrophile (Alkylating Agent) Resulting S-Derivative Class Reference
Alkyl Halides (Tetrazolo[1,5-c]quinazolin-5-ylthio)alkyls nih.gov
Halogenated N,N-dialkylethylamines N,N-Dialkylethylamines nih.gov
α-Halo-1-aryl-ethanones 1-Aryl-2-ethanones nih.gov

Note: The available literature primarily details the reactivity of the tetrazolo[1,5-c]quinazoline (B1654462) isomer. The reactivity is presented here as analogous for the [1,5-a] scaffold.

The sulfanyl derivatives obtained from S-alkylation are versatile precursors for a variety of functional groups. By selecting appropriate alkylating agents containing carbonyl or carboxyl functionalities, a direct route to more complex molecules is established.

The reaction of the potassium salt of tetrazolo[1,5-c]quinazoline-5-thione with halo-substituted ethanones, such as 2-bromo-1-arylethanones, directly yields 2-(tetrazolo[1,5-c]quinazolin-5-ylthio)-1-arylethanones. nih.gov Similarly, using halo-carboxylic acids or their corresponding esters as the electrophile results in the formation of (tetrazolo[1,5-c]quinazolin-5-ylthio)carboxylic acids and esters, respectively. nih.gov For instance, ethyl chloroacetate (B1199739) reacts to form ethyl (tetrazolo[1,5-c]quinazolin-5-ylthio)acetate, and 3-bromopropanoic acid yields 3-(tetrazolo[1,5-c]quinazolin-5-ylthio)propanoic acid. nih.gov These reactions significantly expand the chemical diversity accessible from the parent thione.

Table 2: Synthesis of Functionalized S-Derivatives

S-Alkylated Product Functional Group Example Compound Reference
2-(Tetrazolo[1,5-c]quinazolin-5-ylthio)-1-(4-tolyl)ethanone Substituted Ethanone (B97240) - nih.gov
3-(Tetrazolo[1,5-c]quinazolin-5-ylthio)propanoic acid Carboxylic Acid - nih.gov

Note: The available literature primarily details the reactivity of the tetrazolo[1,5-c]quinazoline isomer. The reactivity is presented here as analogous for the [1,5-a] scaffold.

Transformations Involving the Tetrazole and Quinazoline (B50416) Rings

Beyond the thione moiety, the fused heterocyclic core itself can undergo significant chemical transformations, including ring-opening reactions that dramatically alter the molecular structure. The stability and reactivity of this core are notably influenced by the nature and position of substituents.

The quinazoline ring within the tetrazoloquinazoline system is susceptible to hydrolytic cleavage under certain conditions. For instance, refluxing tetrazolo[1,5-c]quinazolines with hydrochloric acid leads to the cleavage of the pyrimidine (B1678525) ring. zsmu.edu.uaresearchgate.net This reaction proceeds via a proposed mechanism involving a nucleophilic attack of water at the C-5 position, followed by the cleavage of the N(4)-C(5) bond. zsmu.edu.uaresearchgate.net The final products of this hydrolysis are 2-(1H-tetrazol-5-yl)anilines and formic acid. zsmu.edu.ua The parent quinazoline ring system is also known to be unstable to boiling in acidic or alkaline solutions, undergoing cleavage to form products like o-aminobenzaldehyde and formic acid. scispace.com

The tetrazole ring can also participate in ring-opening reactions, often existing in a temperature-dependent equilibrium with its 2-azidoquinazoline valence tautomer. nih.gov This equilibrium is crucial for certain reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the open azido (B1232118) form is the reactive species. nih.gov

Substituents on the tetrazoloquinazoline nucleus have a profound effect on the molecule's stability and reactivity. scispace.com The electronic properties of these substituents can either stabilize or destabilize the ring system and can direct the course of chemical reactions.

The presence of strong electron-withdrawing groups, such as halogens, on the quinazoline ring has been shown to facilitate the cleavage of the pyrimidine ring. researchgate.netresearchgate.net In some cases, this cleavage can occur spontaneously upon formation of the tetrazolo[1,5-c]quinazoline structure, leading directly to N-(halo-2-(1H-tetrazol-5-yl)phenyl)formamides. researchgate.netresearchgate.net

In the related tetrazolo[1,5-a]quinoxaline (B8696438) system, the electronic nature of substituents governs the outcome of competing reaction pathways. nih.gov Groups with electron-donating properties tend to favor the formation of triazole products in CuAAC reactions, whereas strong electron-withdrawing groups direct the reaction towards a denitrogenative annulation, yielding imidazole (B134444) derivatives. nih.gov Steric demand of the substituents also plays a role, with bulkier groups favoring the imidazole product. nih.gov This demonstrates that both electronic and steric effects of substituents are critical in controlling the chemical behavior of the tetrazolo-fused heterocyclic systems.

Table 3: Influence of Substituents on Reactivity

Heterocyclic System Substituent Type Effect on Reactivity/Stability Reference
Tetrazolo[1,5-c]quinazoline Electron-withdrawing (e.g., Halogen) Promotes spontaneous cleavage of the pyrimidine ring researchgate.netresearchgate.net
Tetrazolo[1,5-a]quinoxaline Electron-donating Favors triazole formation in CuAAC reactions nih.gov
Tetrazolo[1,5-a]quinoxaline Electron-withdrawing Favors imidazole formation via denitrogenative annulation nih.gov

Pharmacological Profile and Molecular Basis of Action for Tetrazolylquinazoline Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For tetrazolo[1,5-a]quinazoline derivatives, these studies have been crucial in identifying the structural modifications that enhance or diminish their therapeutic potential.

Influence of Substituent Position and Nature on Biological Potency

The biological potency of tetrazolo[1,5-a]quinazoline-5(1H)-thione derivatives is significantly influenced by the nature and position of various substituents on the core structure. Research has shown that modifications, particularly at the 5- and 9-positions, can drastically alter the pharmacological profile of these compounds, ranging from antimicrobial to anticancer activities.

At the 5-position, the introduction of a sulfur atom is believed to broaden the range of biological activity. nih.gov The subsequent S-alkylation of the thione group has been a key strategy for developing new derivatives. Studies on S-derivatives of the related tetrazolo[1,5-c]quinazoline-5-thione have revealed distinct SAR trends. For instance, the introduction of substituents such as carboxylic acid, aromatic acid ester, 2-methyl-4-nitrophenol, or ethanone (B97240) at this position leads to an increase in cytotoxic activity. nih.gov Conversely, attaching an aliphatic acid ester group was found to initiate the growth of luminescent bacteria in chronic tests. nih.gov

Further investigations into antimicrobial properties highlighted that introducing a 4-methoxyphenyl (B3050149) group at the 5-position produced the most effective antimicrobial agent within a tested series, even showing moderate inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov The length of a dialkyl amino fragment attached at this position also plays a role; shortening the chain was found to decrease activity against Enterococcus faecalis but increase activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

Modifications at other positions of the quinazoline (B50416) ring are also significant. A study on 5-styryltetrazolo[1,5-c]quinazolines revealed that introducing a carbon-based substituent at the 9-position generally resulted in a complete loss of cytotoxicity against MCF-7 and HT-29 cell lines. nih.gov However, a notable exception was 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline, which exhibited cytotoxicity comparable to the drug Melphalan against the MCF-7 cell line. nih.gov Additionally, the compound 9-bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]-quinazoline has demonstrated antitumor activity against leukemia L1210 and colon cancer Caco-2 cell lines, indicating the importance of halogen and morpholine (B109124) substituents at the 9- and 5-positions, respectively. nih.gov

Position of Substitution Substituent Observed Biological Effect Reference
Position 5 (S-derivatives)Carboxylic acid, ethanoneIncreased cytotoxic activity against bacteria nih.gov
Position 5 (S-derivatives)Aromatic acid ester, 2-methyl-4-nitrophenolIncreased cytotoxic activity nih.gov
Position 5 (S-derivatives)4-methoxyphenyl groupPotent antimicrobial activity nih.gov
Position 5 (S-derivatives)Shortened dialkyl amino fragmentIncreased activity against S. aureus, E. coli, C. albicans nih.gov
Position 9Carbon-based substituentGeneral loss of cytotoxicity nih.gov
Position 9Bromo group (with 5-morpholinyl)Antitumor activity nih.gov

Identification of Key Pharmacophoric Features for Diverse Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For tetrazolo[1,5-a]quinazoline derivatives, several key pharmacophoric features have been identified that contribute to their diverse biological activities.

The fused heterocyclic system of the tetrazolo[1,5-a]quinazoline core is the fundamental scaffold essential for activity. nih.gov This rigid, planar structure serves as the primary framework for orienting the various functional groups in three-dimensional space to allow for effective interaction with biological targets.

Specific functional groups and their placement are critical for defining the activity:

The Thione Group at Position 5: The presence of a sulfur atom at the 5-position of the quinazoline ring is considered a key feature that can broaden the spectrum of biological activity. nih.gov This group also serves as a convenient handle for introducing a wide variety of substituents via S-alkylation, allowing for the fine-tuning of the molecule's properties.

Substituents with Hydrogen Bonding Capacity: The presence of groups capable of acting as hydrogen bond donors or acceptors, such as carboxylic acids (-COOH) and ethanone carbonyl groups (C=O), has been linked to enhanced cytotoxic and antitumor properties. nih.gov These features are often crucial for anchoring the ligand within the binding site of a target protein.

Aromatic Moieties: The incorporation of aromatic rings, such as a 4-methoxyphenyl group, can enhance antimicrobial activity. nih.gov These lipophilic groups can participate in π-π stacking or hydrophobic interactions with the target, contributing to binding affinity.

Specific Halogenation: The introduction of halogen atoms, such as the bromo group at the 9-position or fluorine on a styryl moiety, can significantly impact cytotoxicity. nih.govnih.gov Halogens can alter the electronic properties of the molecule and participate in specific halogen bonding interactions with the target receptor. nih.gov

Mechanistic Investigations through Molecular Modeling and Docking

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. These investigations provide crucial insights into the potential mechanisms of action for tetrazolylquinazoline derivatives at the molecular level.

Ligand-Target Interactions and Binding Site Analysis

Molecular docking studies have been employed to elucidate how tetrazolo[1,5-a]quinazoline derivatives bind to specific biological targets, offering a rationale for their observed activities. These studies have identified key interactions within the binding sites of enzymes implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and tubulin.

In one study, S-derivatives of tetrazolo[1,5-c]quinazoline-5-thione were docked into the ATP binding site of EGFR. The results suggested that these compounds could act in a manner similar to Gefitinib (B1684475), a known EGFR inhibitor. nih.gov This implies that the tetrazoloquinazoline scaffold can fit within the same pocket as established anticancer drugs, potentially interacting with key amino acid residues that are critical for the enzyme's function.

Another investigation focused on the interaction of 5,9-disubstituted tetrazolo[1,5-c]quinazolines with tubulin, a protein essential for microtubule formation and a key target for antimitotic cancer drugs. nih.gov The docking simulations showed that active compounds bind to the tubulin heterodimer. The analysis of the binding modes revealed specific ligand-target interactions:

Hydrogen Bonding: Compounds with appropriate functional groups were found to form hydrogen bonds with amino acid residues in the binding pocket, a common and critical interaction for stabilizing the ligand-protein complex. nih.gov

Halogen Interactions: The presence of a fluorine atom in the highly active compound 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline was shown to facilitate halogen interactions within the binding site, contributing to its potent cytotoxicity. nih.gov

These computational analyses not only help to explain the observed biological data but also guide the rational design of new derivatives with improved binding affinity and selectivity.

Compound Class Biological Target Binding Site Key Interactions Observed Reference
Tetrazolo[1,5-c]quinazoline-5-thione S-derivativesEGFRATP Binding SiteAssumed similar to Gefitinib nih.gov
5,9-disubstituted tetrazolo[1,5-c]quinazolinesTubulinHeterodimer InterfaceHydrogen bonding, Halogen interactions nih.gov

Computational Insights into Enzyme Inhibition Pathways

By visualizing how tetrazolo[1,5-a]quinazoline derivatives bind to their targets, computational studies provide a deeper understanding of the pathways through which they exert their inhibitory effects. These insights bridge the gap between molecular structure and biological function.

For derivatives targeting EGFR, the docking results suggest a mechanism of competitive inhibition. By occupying the ATP binding site, these compounds are predicted to prevent the natural substrate, ATP, from binding. nih.gov This blockage inhibits the autophosphorylation of the receptor, a critical step in the signal transduction cascade that leads to cell proliferation, survival, and metastasis. By interrupting this pathway, the compounds can effectively halt cancer cell growth.

In the case of compounds targeting tubulin, the mechanism of action is related to the disruption of microtubule dynamics. nih.gov Microtubules are highly dynamic polymers that are essential for cell division (mitosis), intracellular transport, and the maintenance of cell shape. Molecules that bind to tubulin can either prevent its polymerization into microtubules or stabilize the microtubules, preventing their necessary disassembly. nih.gov Both actions disrupt the delicate balance of microtubule dynamics, leading to a mitotic arrest and ultimately triggering programmed cell death, or apoptosis. nih.gov The molecular docking studies support this pathway by showing the compounds binding directly to tubulin, the building block of microtubules. nih.gov

These computational insights are invaluable for confirming mechanisms of action and for the hypothesis-driven development of new, more potent enzyme inhibitors based on the tetrazolo[1,5-a]quinazoline scaffold.

Theoretical and Computational Chemistry Studies on Tetrazolylquinazoline Systems

Quantum Chemical Calculations for Electronic Structure and Tautomerism

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and tautomeric equilibria of tetrazolylquinazoline systems. The focus of these studies is often on determining the most stable tautomeric form of the molecule, as this can significantly influence its chemical reactivity and biological interactions.

The Tetrazolo[1,5-a]quinazoline-5(1H)-thione core can exist in different tautomeric forms, primarily involving proton transfer between the nitrogen atoms of the tetrazole ring and the thione group. The principal equilibrium is the thione-thiol tautomerism.

Thione Form: this compound

Thiol Form: Tetrazolo[1,5-a]quinazolin-5-ylthiol

Theoretical studies on related heterocyclic thiones, such as benzoimidazole-2-thione and tetrazole-5-thione, have consistently shown that the thione tautomer is generally more stable than the thiol form, both in the gas phase and in solution. For instance, calculations on imidazolidine-2-thione derivatives using DFT methods (BP86/Jgauss-TZP2 level of theory) have confirmed the thioamide (thione) form as the predominant structure by comparing calculated and experimental 13C NMR chemical shifts. The experimental 13C chemical shift for the C=S carbon at ~182 ppm aligns well with the calculated value for the thione form, whereas the calculated value for the thiol (iminothiol) tautomer is significantly different.

Detailed investigations into the tautomerism of tetrazole-5-thione itself, a fundamental part of the target molecule's structure, reveal that the thione form is the most stable isomer. Calculations at various levels of theory (including DFT and MP2) indicate that proton transfer to form other isomers is energetically unfavorable. The stability of the thione form is often attributed to favorable electronic delocalization and hydrogen bonding capabilities.

Table 1: Comparison of Calculated 13C NMR Chemical Shifts (δ, ppm) for Thioamide vs. Iminethiol Tautomers in a Related Imidazo[1,5-a]quinazolin-thione System.
Carbon AtomExperimental δ (ppm)Calculated δ (ppm) - Thioamide (Thione)Calculated δ (ppm) - Iminethiol (Thiol)
C=S (Thione) / C-SH (Thiol)182.26181.84162.72
Adjacent Ring Carbon56.7461.7478.29

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For tetrazolylquinazoline systems, MD simulations provide crucial insights into their conformational preferences, flexibility, and interactions with biological macromolecules like proteins or nucleic acids.

An MD simulation for a molecule like this compound would typically involve the following steps:

System Setup: The molecule is placed in a simulation box, often filled with a solvent like water (e.g., TIP3P water model) to mimic physiological conditions. Ions may be added to neutralize the system.

Force Field Application: A force field (e.g., AMBER, GAFF) is assigned to describe the potential energy of the system, defining parameters for bond lengths, angles, dihedrals, and non-bonded interactions.

Simulation: The system is minimized to remove steric clashes, gradually heated to a target temperature (e.g., 300 K), and then simulated for a specific duration (typically nanoseconds).

Analysis of the resulting trajectory allows for the evaluation of several key parameters:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the structural stability of the system. A stable RMSD plot suggests the molecule has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom to identify flexible regions of the molecule. Higher RMSF values indicate greater mobility.

Interaction Analysis: When simulated in complex with a biological target, MD can reveal the stability and nature of interactions, such as hydrogen bonds and hydrophobic contacts, over time.

For quinazolinone derivatives, MD simulations have been used to validate docking poses and analyze the stability of ligand-receptor complexes. These studies often show that the quinazolinone scaffold forms stable interactions within the binding pockets of enzymes through a network of hydrogen bonds and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. For tetrazolylquinazoline systems, QSAR models can predict the therapeutic potential of new derivatives and guide the synthesis of more potent compounds.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), is typically performed on a series of related compounds with known biological activities. The process involves:

Data Set: A series of tetrazolylquinazoline analogues with measured biological activity (e.g., IC50 values) is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Field Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that relates the variations in the calculated fields to the differences in biological activity.

For a series of quinazolinone derivatives studied as MMP-13 inhibitors, CoMSIA models have shown that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are the major contributors to the compounds' activity. Similarly, QSAR models developed for the anticancer activity of 6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-ones have successfully guided the development of derivatives with improved efficacy. The results from such models are often visualized as contour maps, which highlight regions where specific properties are predicted to enhance or diminish activity. For example, a map might show that a bulky, electronegative substituent at a particular position on the quinazoline (B50416) ring is likely to increase biological potency.

Table 2: Statistical Parameters for a 3D-QSAR (CoMSIA) Model of Quinazolinone Derivatives.
ParameterValueDescription
q² (Cross-validated correlation coefficient)0.704Indicates the predictive ability of the model.
r² (Non-cross-validated correlation coefficient)0.992Indicates the goodness of fit of the model.
R²pred (Predictive r² for test set)0.839Indicates the model's ability to predict the activity of external compounds.
Field Contributions (%)
Electrostatic29.3Contribution of charge distribution to activity.
Hydrophobic29.5Contribution of non-polar interactions to activity.
H-Bond Acceptor15.5Contribution of hydrogen bond accepting capability to activity.

Future Directions and Therapeutic Potential of Tetrazolylquinazoline Derivatives

Development of Novel Therapeutic Agents

The primary therapeutic promise of tetrazolylquinazoline derivatives lies in their significant anticancer and antimicrobial properties. researchgate.net The core structure is a "privileged scaffold" that has been successfully modified to produce compounds with high efficacy against various cancer cell lines and microbial pathogens. nih.govbeilstein-journals.org

Anticancer Agents: Quinazoline (B50416) derivatives have been a focal point in oncology research, leading to FDA-approved drugs like gefitinib (B1684475) and erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govekb.eg Research into tetrazolo[1,5-c]quinazoline-5-thione S-derivatives has revealed compounds with lethal antitumor activity against specific cancer types. nih.gov For instance, certain derivatives have shown remarkable potency against acute lymphoblastic leukemia and moderate activity against other leukemia cell lines. nih.gov Molecular docking studies suggest that these compounds may act similarly to known EGFR inhibitors by binding to the ATP binding site. nih.gov

Recent studies have also focused on substituted tetrazoloquinazolines for their potential against breast cancer. nih.gov One synthesized compound, ethyl 2-(9-(4-chlorophenyl)-8-oxo-5,7,8,9-tetrahydrotetrazolo[5,1-b]quinazolin-4(6h)-yl)acetate, was evaluated for its cytotoxicity in MCF-7/HER2 breast cancer cells. nih.gov While its IC50 value was greater than 1000 ppm, classifying it as non-cytotoxic, its compliance with Lipinski's Rule of Five suggests good permeability and absorption, paving the way for future modifications to enhance potency. nih.gov

Below is a summary of the anticancer activity of selected tetrazolylquinazoline derivatives.

Compound/DerivativeCancer Cell LineActivityReference
2-(tetrazolo[1,5-c]quinazolin-5-ylthio)-1-(4-tolyl)ethanoneAcute Lymphoblastic Leukemia (CCRF-CEM)Lethal Antitumor Activity (1.0 µM) nih.gov
3-(tetrazolo[1,5-c]quinazolin-5-ylthio)propanoic acidAcute Lymphoblastic Leukemia (CCRF-CEM)Lethal Antitumor Activity (1.0 µM) nih.gov
3-(tetrazolo[1,5-c]quinazolin-5-ylthio)-3-methyl-butanoic acidLeukemia (MOLT-4, HL06-(TB))Moderate Anticancer Properties nih.gov
1-(2,5-dimethoxyphenyl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)ethanoneCNS Cancer (SNB-75)Moderate Antitumor Activity nih.gov
Ethyl tetrazolo[1,5-c]quinazolin-5-ylthio)acetateAcute Lymphoblastic Leukemia (CCRF-CEM)Lethal Antitumor Activity (1.0 µM) nih.gov

Antimicrobial Agents: S-derivatives of tetrazolo[1,5-c]quinazoline-5-thione have also been screened for their antibacterial and antifungal activities. nih.govnih.gov Studies show that modifications to the S-substituent can significantly influence the antimicrobial spectrum and potency. nih.gov For example, introducing a 4-methoxyphenyl (B3050149) group resulted in a compound with the best antimicrobial profile in its series, showing moderate inhibition against challenging pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov Shortening the dialkyl amino fragment in other derivatives was found to increase activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. nih.gov

Exploration of Underexplored Biological Activities

While the focus has been heavily on anticancer and antimicrobial applications, the broader quinazoline class exhibits a vast range of biological effects, including analgesic, anti-inflammatory, anticonvulsant, antihypertensive, and antiviral activities. nih.govijcrt.orgnih.govresearchgate.net These represent underexplored avenues for tetrazolylquinazoline derivatives.

Anti-inflammatory Potential: Research on tetrazolo[1,5-a]quinoline (B14009986) derivatives has demonstrated their potential as a promising scaffold for novel anti-inflammatory agents. nih.gov In preclinical models, several synthesized compounds exhibited anti-inflammatory activity comparable to the standard drug indomethacin. nih.govnih.gov Given that chronic inflammation is a key factor in many diseases, developing potent anti-inflammatory agents from this chemical class is a promising future direction.

Neurological and CNS Disorders: The quinazoline scaffold has shown potential in the design of drugs for central nervous system (CNS) disorders, including Alzheimer's disease. drugbank.comnih.gov Derivatives have been investigated as inhibitors of key targets in Alzheimer's pathology, such as cholinesterases and monoamine oxidases, and as modulators of beta-amyloid and tau proteins. drugbank.comnih.gov The unique properties of the tetrazole ring, often used as a bioisostere for carboxylic acid, could be leveraged to design tetrazolylquinazoline derivatives that can cross the blood-brain barrier and interact with CNS targets. beilstein-journals.org This remains a largely untapped area of research for this specific heterocyclic system.

Innovative Synthetic Pathways and Green Chemistry Approaches

The advancement of therapeutic agents is intrinsically linked to the development of efficient, scalable, and environmentally friendly synthetic methods.

Innovative Synthesis: A novel and efficient pathway for creating the tetrazolo[1,5-c]quinazoline-5-thione skeleton involves the heterocyclization of 5-(2-aminophenyl)-1H-tetrazole using reagents like potassium ethylxanthogenate or carbon disulfide. nih.gov This method produces a potassium salt of the target compound, which can then be readily modified through alkylation with various halogen derivatives to generate a library of S-substituted compounds for biological screening. researchgate.netnih.gov Other approaches for synthesizing related fused quinazolines involve multi-step reactions starting from precursors like tetrazolo[1,5-a]quinoline-4-carboxaldehyde or the cycloaddition of 2,3-dichloroquinoxaline. nih.govresearchgate.net

Green Chemistry Approaches: The principles of green chemistry are becoming increasingly important in pharmaceutical synthesis to reduce waste and environmental impact. rsc.org For the synthesis of quinazolines, several green methods have been reported, which could be adapted for tetrazolylquinazoline production. researchgate.net These strategies include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net

Use of eco-friendly solvents: Replacing traditional organic solvents with water or deep eutectic solvents (DES) represents a significant green advancement. researchgate.netresearchgate.net

Catalyst-free reactions: Some quinazoline syntheses can be performed efficiently in water without a catalyst, simplifying the process and reducing waste. researchgate.net

Multicomponent Reactions (MCRs): MCRs improve atom economy by combining multiple reactants in a single step to form complex products, aligning well with green chemistry principles. researchgate.net

Adopting these green approaches for the synthesis of Tetrazolo[1,5-a]quinazoline-5(1H)-thione and its derivatives would not only make the process more sustainable but could also lead to the discovery of novel structures through different reaction pathways. nih.gov

Prospects in Rational Drug Design and Discovery

Rational drug design utilizes computational tools to predict how a molecule will interact with a biological target, guiding the synthesis of more potent and selective drugs. nih.gov This approach is highly applicable to the development of tetrazolylquinazoline derivatives.

Computational Modeling and Docking: Molecular docking studies have been instrumental in understanding the mechanism of action for active tetrazolylquinazoline derivatives. nih.gov By simulating the binding of these compounds to the active sites of target proteins like EGFR, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. nih.govnih.gov This knowledge allows for the targeted design of new derivatives with modifications predicted to enhance binding affinity and, consequently, biological activity. nih.govmdpi.com

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can formulate a mathematical model that correlates the chemical structure of the derivatives with their biological activity. nih.gov This helps identify the specific steric and electrostatic properties that are essential for a compound's function. nih.gov By understanding this relationship, chemists can prioritize the synthesis of compounds that are most likely to be active, saving time and resources. researchgate.net

The strategic use of the tetrazole moiety as a bioisostere for a carboxylic acid group is a prime example of rational design, enhancing the drug-like properties of molecules. beilstein-journals.orgresearchgate.net By combining these computational approaches with innovative synthesis and broader biological screening, the full therapeutic potential of this compound and its derivatives can be systematically explored and realized.

Q & A

Basic: What are the common synthetic routes for Tetrazolo[1,5-a]quinazoline-5(1H)-thione?

Methodological Answer:
The compound is typically synthesized via cyclization reactions using precursors like 5-(2’-aminophenyl)-1H-tetrazole. For example:

  • Cyclization with carbonyldiimidazole (CDI): Reacting 5-(2’-aminophenyl)-1H-tetrazole with CDI in DMF under basic conditions (e.g., NaH) yields the core tetrazoloquinazoline scaffold .
  • Microwave-assisted synthesis: Using p-TsOH as a catalyst under microwave irradiation enhances reaction efficiency and reduces time for derivatives like 4-benzimidazol-2-yl tetrazoloquinolines .
  • Alkylation/functionalization: N-Alkylation at position 6 is achieved using chloro derivatives (e.g., methyl iodide) in polar solvents like DMF or THF, enabling diverse substitutions .

Advanced: How do substituents influence the regiochemistry of Tetrazolo[1,5-a]quinazoline derivatives?

Methodological Answer:
Regiochemistry depends on substituent electronic and steric effects:

  • Electron-withdrawing groups (e.g., CF₃, CCl₃): Promote regioselective formation of 7-substituted derivatives due to stabilization of intermediates via resonance. DFT calculations show lower LUMO energy at C7, favoring nucleophilic attack .
  • Aryl/methyl groups: Lead to mixtures of 5- and 7-substituted products due to azide-tetrazole equilibrium. NMR studies (¹H/¹³C) and SCXRD confirm dynamic interconversion in solution, influenced by solvent polarity .
  • Experimental validation: HMQC/HMBC correlations and PXRD analysis are critical for resolving regiochemical ambiguity .

Basic: What analytical methods confirm the structure of synthesized this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR: Aromatic protons (e.g., H5/H6) appear as doublets (δ 7.3–8.8 ppm, J = 4.8–5.3 Hz), confirming ring fusion. Carbon signals for the thione group (C=S) occur at ~190–200 ppm .
  • LC-MS: Molecular ion peaks (e.g., m/z 315 [M+H]⁺) validate molecular weight. Fragmentation patterns distinguish substituent positions .
  • Elemental analysis: Matches calculated C/H/N ratios (e.g., C₅₃.5%, N₂₆.7% for C₁₄H₁₄N₆O₃) to confirm purity .

Advanced: How does the azide-tetrazole equilibrium impact the stability and reactivity of these compounds?

Methodological Answer:
The equilibrium between tetrazole and azide forms is solvent- and substituent-dependent:

  • Thermodynamic stability: DFT calculations show tetrazole forms are ~7–9 kcal/mol more stable in DMSO/CDCl₃ due to aromatic stabilization. CF₃ groups at C7 further stabilize tetrazole via inductive effects .
  • Kinetic control: In polar solvents (e.g., DMF), azide forms dominate transiently, altering reactivity in nucleophilic substitutions. Monitoring via ¹⁵N NMR or variable-temperature NMR reveals equilibrium dynamics .
  • Biological implications: Azide forms may exhibit different pharmacokinetics; thus, equilibrium studies are critical for drug design .

Basic: What biological activities have been reported for this compound derivatives?

Methodological Answer:

  • Antimicrobial activity: S-substituted derivatives (e.g., 5-(3-chloropropylsulfanyl)tetrazoloquinazoline) inhibit Candida albicans and S. aureus (MIC = 8–32 µg/mL) via disruption of cell membranes .
  • Antitumor potential: Pyrazoloquinazoline-thiones exhibit cytotoxicity against HeLa cells (IC₅₀ = 12–25 µM) by targeting topoisomerase II .
  • Testing protocols: Broth microdilution (CLSI guidelines) and MTT assays are standard for evaluating efficacy .

Advanced: What strategies resolve contradictory data on substituent effects for biological activity?

Methodological Answer:
Contradictions arise from equilibrium states or assay variability. Mitigation strategies include:

  • Crystallographic analysis: SCXRD determines dominant forms (tetrazole vs. azide) in solid state, clarifying structure-activity relationships .
  • Dual solvent testing: Compare bioactivity in DMSO (azide-rich) vs. CDCl₃ (tetrazole-rich) to isolate active species .
  • SAR modeling: Multivariate regression links substituent Hammett σ values to logP and bioactivity, identifying key parameters (e.g., electron-withdrawing groups enhance antifungal activity) .

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